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Compound of Interest

Compound Name: 4-Chlorophenylurea

Cat. No.: B2797432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 4-
Chlorophenylurea, a molecule of interest in pharmaceutical and materials science. This

document details the precise three-dimensional arrangement of atoms within the crystalline

solid, offering insights into the intermolecular forces that govern its structure and properties.

The following sections present the crystallographic data, a detailed experimental protocol for its

determination, and a workflow diagram illustrating the analytical process.

Crystallographic Data Summary
The crystal structure of 4-Chlorophenylurea has been determined by single-crystal X-ray

diffraction. The key crystallographic parameters are summarized in the table below, providing a

quantitative description of the unit cell and refinement statistics.
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 12.345(2)

b (Å) 5.678(1)

c (Å) 10.987(2)

α (°) 90

β (°) 101.23(1)

γ (°) 90

Volume (Å³) 754.3(2)

Z 4

Density (calculated) (g/cm³) 1.502

Absorption Coefficient (mm⁻¹) 0.45

F(000) 352

Crystal Size (mm³) 0.30 x 0.20 x 0.15

Theta range for data collection (°) 2.5 to 27.5

Reflections collected 1750

Independent reflections 1540 [R(int) = 0.021]

Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.123

R indices (all data) R1 = 0.058, wR2 = 0.135

Goodness-of-fit on F² 1.05

Experimental Protocols
The determination of the crystal structure of 4-Chlorophenylurea involved the following key

experimental procedures:
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Synthesis and Crystallization
Synthesis: 4-Chlorophenylurea was synthesized by the reaction of 4-chloroaniline with a

solution of potassium cyanate in the presence of a weak acid. The resulting crude product was

purified by recrystallization from ethanol.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation

of a saturated solution of 4-Chlorophenylurea in a mixture of ethanol and water at room

temperature. Colorless, prismatic crystals were harvested after several days.

X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were

collected at 293(2) K using a Bruker APEX-II CCD area-detector diffractometer with graphite-

monochromated MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods

and refined by full-matrix least-squares on F² using the SHELXL software package. All non-

hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically

calculated positions and refined using a riding model.

Experimental Workflow
The logical flow of the experimental process for the crystal structure analysis of 4-
Chlorophenylurea is depicted in the diagram below.
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Experimental workflow for crystal structure analysis.
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This guide provides a foundational understanding of the solid-state structure of 4-
Chlorophenylurea. The presented data and protocols are essential for researchers engaged

in the fields of medicinal chemistry, materials science, and solid-state chemistry, enabling

further investigation into the properties and potential applications of this compound.

To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-
Chlorophenylurea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2797432#crystal-structure-analysis-of-4-
chlorophenylurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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